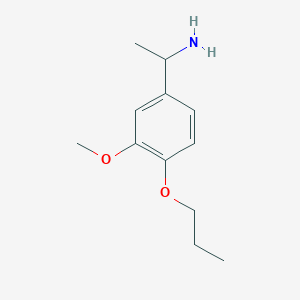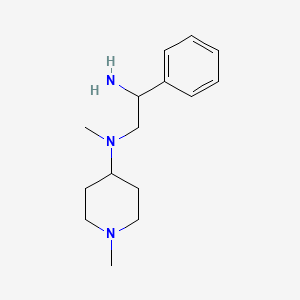![molecular formula C13H19N3O2S B6142694 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide CAS No. 953755-87-8](/img/structure/B6142694.png)
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-{1-azabicyclo[222]octan-3-yl}benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bicyclic azabicyclo[222]octane core fused to a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a series of cyclization reactions, often involving the use of nitrogen-containing precursors and cyclization agents.
Attachment of the Benzene Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The azabicyclo[2.2.2]octane core plays a crucial role in its binding affinity and specificity, while the benzene sulfonamide group contributes to its overall chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar core structure but different functional groups.
8-azabicyclo[3.2.1]octane: A related compound with a different bicyclic framework and distinct chemical properties.
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzene-1-sulfonamide: A derivative with a chlorine substituent on the benzene ring.
Uniqueness
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is unique due to its specific combination of the azabicyclo[2.2.2]octane core and the benzene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-11-2-1-3-12(8-11)19(17,18)15-13-9-16-6-4-10(13)5-7-16/h1-3,8,10,13,15H,4-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWKNDTXNZTXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
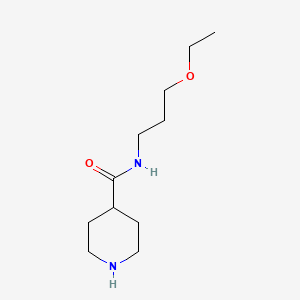
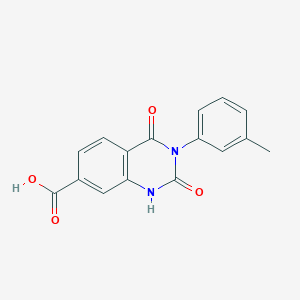
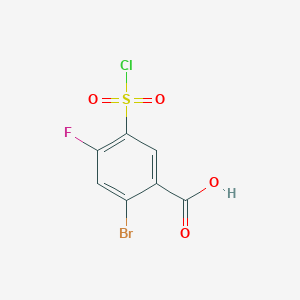
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
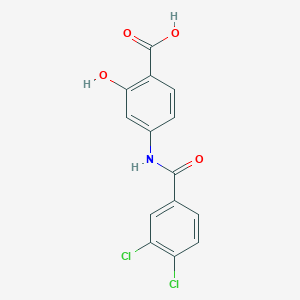
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)
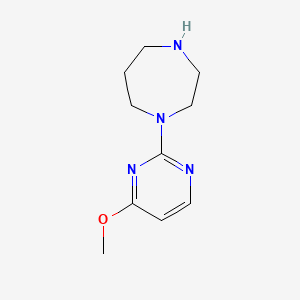
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

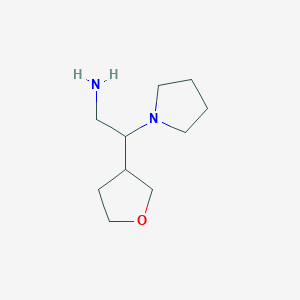
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
